2-(2-Bromophenyl)-6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
2-(2-Bromophenyl)-6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a bromophenyl group, a fluorine atom, and a tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions may produce various substituted tetrahydroquinolines.
Scientific Research Applications
2-(2-Bromophenyl)-6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic applications, including drug development.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-Bromophenyl)-6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline include:
- 2-(2-Bromophenyl)ethylamine
- 2-Bromoacetophenone
- (2-Bromophenyl)diphenylphosphine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a bromophenyl group, a fluorine atom, and a tetrahydroquinoline core
Properties
CAS No. |
1384264-68-9 |
---|---|
Molecular Formula |
C17H17BrFN |
Molecular Weight |
334.2 g/mol |
IUPAC Name |
2-(2-bromophenyl)-6-fluoro-4,4-dimethyl-2,3-dihydro-1H-quinoline |
InChI |
InChI=1S/C17H17BrFN/c1-17(2)10-16(12-5-3-4-6-14(12)18)20-15-8-7-11(19)9-13(15)17/h3-9,16,20H,10H2,1-2H3 |
InChI Key |
AQBQLFGAFURNSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(NC2=C1C=C(C=C2)F)C3=CC=CC=C3Br)C |
Origin of Product |
United States |
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